![molecular formula C17H18ClN5O3 B10992349 N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992349.png)
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a triazolopyridazine core with a butanamide side chain. Let’s break it down:
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Triazolopyridazine Core: : The triazolopyridazine moiety is a fused ring system containing both a triazole ring (with three nitrogen atoms) and a pyridazine ring (with two nitrogen atoms). This arrangement imparts unique electronic and steric properties.
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Butanamide Side Chain: : The butanamide group is attached to the triazolopyridazine core. It provides flexibility and influences the compound’s solubility and pharmacokinetics.
Preparation Methods
Synthetic Routes:
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Synthesis via Cyclization
- One synthetic route involves cyclization of appropriate precursors. For example, starting from a chloroaniline derivative and a pyridazine precursor, the triazolopyridazine core can be formed through a series of reactions.
- The butanamide side chain can then be introduced using standard amide-forming reactions.
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Heterocyclization Strategies
- Researchers have explored various heterocyclization methods, including microwave-assisted reactions and transition-metal-catalyzed processes.
- Conditions such as temperature, solvent, and catalyst play crucial roles in achieving high yields.
Industrial Production:
- Companies may protect their proprietary methods, but collaboration with academic research often leads to advancements.
Industrial-scale production: typically involves optimized synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
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Medicinal Chemistry
- Compound X shows promise as a potential drug candidate due to its unique structure.
- Researchers investigate its interactions with biological targets (e.g., enzymes, receptors) for therapeutic purposes.
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Biological Studies
- It may serve as a fluorescent probe or imaging agent in cellular studies.
- Its effects on cell viability, apoptosis, and cell signaling pathways are of interest.
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Industry
- Applications in materials science, such as organic electronics or sensors, are being explored.
Mechanism of Action
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Target Identification
- Compound X likely interacts with specific proteins or nucleic acids.
- Further studies are needed to identify its precise molecular targets.
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Pathways
- It may modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
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Unique Features
- Compound X’s triazolopyridazine core sets it apart from other amides.
- Its combination of heterocycles contributes to its distinct properties.
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Similar Compounds
Compound Y: A structurally related compound with a different side chain.
Compound Z: Shares the triazolopyridazine core but lacks the amide functionality.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology. Its structure suggests potential interactions with biological targets involved in cancer progression and neurodegenerative diseases.
Pharmacological Properties
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Anticancer Activity :
- In vitro studies have demonstrated that derivatives of triazole compounds can inhibit cancer cell growth by interfering with tubulin polymerization, a critical process in cell division. This compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Neuroprotective Effects :
The biological activity of this compound is attributed to its ability to modulate several signaling pathways:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it disrupts the microtubule network in cancer cells, leading to apoptosis .
- Antioxidant Properties : The methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
Properties
Molecular Formula |
C17H18ClN5O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H18ClN5O3/c1-25-13-7-6-11(10-12(13)18)19-16(24)5-3-4-14-20-21-15-8-9-17(26-2)22-23(14)15/h6-10H,3-5H2,1-2H3,(H,19,24) |
InChI Key |
GXLFQVLRXBEMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)Cl |
Origin of Product |
United States |
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